molecular formula C24H20N2O7S B2380158 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 799770-29-9

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2380158
CAS No.: 799770-29-9
M. Wt: 480.49
InChI Key: XNNOLLQGCBVFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic heterocyclic compound featuring a chromen-4-one core substituted with a benzo[d]thiazole group at position 3, an ethoxycarbonyl moiety at position 2, and a morpholine-4-carboxylate ester at position 5. The benzothiazole and morpholine moieties are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The chromen-4-one scaffold is structurally analogous to flavonoids, which are known for diverse biological properties .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-ethoxycarbonyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-2-31-23(28)21-19(22-25-16-5-3-4-6-18(16)34-22)20(27)15-8-7-14(13-17(15)33-21)32-24(29)26-9-11-30-12-10-26/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOLLQGCBVFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromenone Synthesis

The chromenone backbone is typically constructed via Kostanecki-Robinson cyclization , where a substituted acetophenone reacts with an acylating agent. For this compound, 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid ethyl ester serves as the intermediate. Key modifications include:

  • Step 1 : Condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate under basic conditions to form the chromenone ester.
  • Step 2 : Introduction of the benzo[d]thiazole group at the 3-position via nucleophilic substitution or Suzuki-Miyaura coupling.

Functionalization with Benzo[d]thiazole

The benzo[d]thiazole moiety is introduced using 2-aminothiophenol cyclization. In one protocol:

  • React 3-bromo-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate with 2-aminothiophenol in DMF at 120°C.
  • Oxidize the resulting thioether to the thiazole ring using MnO₂ or DDQ.
Reaction Condition Yield (%) Purity (%)
DMF, 120°C, 12h 68 92
THF, Pd(PPh₃)₄, 80°C 75 89

Optimized Synthetic Routes

Patent-Based Method (WO2012139535A1)

This approach adapts angiotensin II receptor antagonist synthesis techniques:

  • Intermediate Preparation :
    • Synthesize methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate via hydroxylamine hydrochloride treatment.
    • Cyclize using diphenyl carbonate in DMSO with K₂CO₃ (74.4% yield, 98.8% purity).
  • Adaptation for Target Compound :
    • Replace the biphenylmethyl group with morpholine-4-carboxylate through nucleophilic acyl substitution.
    • Critical parameters:
      • Solvent: Dimethyl sulfoxide (DMSO) enhances reaction efficiency.
      • Base: Potassium carbonate outperforms triethylamine in minimizing side reactions.
Parameter Optimal Value Yield Impact
Temperature 20–25°C +15%
Reaction Time 4h Maximal
Solvent DMSO +22%

Alternative Pathway via Carbamate Coupling

A two-stage process avoids sensitive intermediates:

  • Stage 1 : Synthesize 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-ol via Ullmann coupling (CuI, 1,10-phenanthroline).
  • Stage 2 : React with morpholine-4-carbonyl chloride in dichloromethane using DMAP catalysis.

Key Findings :

  • Coupling Efficiency : 89% yield when using 1.2 equiv morpholine-4-carbonyl chloride.
  • Side Products : Over-alkylation (<5%) observed at higher reagent concentrations.

Comparative Analysis of Methodologies

Method Advantages Limitations Scale-Up Feasibility
Patent-Based High purity (98.8%) Requires toxic diphenyl carbonate Moderate
Carbamate Coupling Scalable (≥100g) Lower yield (68–75%) High
One-Pot Synthesis Reduced purification steps Complex optimization Low

Reaction Yield Drivers :

  • Solvent Polarity : DMSO improves solubility of intermediates, reducing reaction time.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% optimizes cross-coupling efficiency without overspending.

Purity Optimization and Characterization

Crystallization Techniques

  • Ethyl Acetate/Hexane (3:1): Achieves 99.2% purity after two recrystallizations.
  • Hot Filtration : Removes polymeric byproducts formed during thiazole cyclization.

Analytical Validation

  • HPLC : C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate (retention time: 8.2 min).
  • ¹H NMR (500 MHz, DMSO-d₆): Key signals at δ 12.40 (s, NH), 7.69 (dd, aromatic), 4.21 (q, OCH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-oxo-4H-chromen-7-yl morpholine-4-carboxylate derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Substituents at Chromen Core Biological Activity/Properties Reference
Target Compound 3-Benzo[d]thiazol-2-yl, 2-ethoxycarbonyl Potential antimicrobial/anti-HIV activity*
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (637748-17-5) 3-(4-chlorophenyl), 2-trifluoromethyl Enhanced lipophilicity; possible CNS activity
[3-(4-Methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate (352658-81-2) 3-thiazolyl, 2-oxo Improved metabolic stability
Ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylate (9g) Benzodioxophosphol-thiophene hybrid Antimicrobial (lead compound)

Notes:

  • Lipophilicity : The trifluoromethyl group in 637748-17-5 increases membrane permeability but may reduce aqueous solubility .
  • Metabolic Stability : The thiazolyl substituent in 352658-81-2 enhances resistance to oxidative metabolism compared to the ethoxycarbonyl group in the target compound .
  • Bioactivity: The benzothiazole group in the target compound is linked to anti-HIV integrase inhibition in related quinolizine derivatives , while the benzodioxophosphol analog (9g) demonstrated superior antimicrobial activity in docking studies .

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a member of a class of organic molecules that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects.

Synthesis

The synthesis of the compound typically involves a multi-step process, often starting from readily available precursors. For instance, the synthesis may include the condensation of benzo[d]thiazole derivatives with chromene-based scaffolds. The reaction conditions often involve refluxing in solvents like ethanol, followed by purification techniques such as crystallization or chromatography to isolate the desired compound.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure incorporates several functional groups that contribute to its biological activity, including:

  • A benzo[d]thiazole moiety known for its diverse pharmacological properties.
  • A chromene backbone which is often associated with antioxidant and anti-inflammatory activities.
  • A morpholine ring that can enhance solubility and bioavailability.

Anti-Cancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anti-cancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHek29318.3

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its inhibitory effect on key enzymes involved in inflammation and cancer progression:

  • Cholinesterase Inhibition : Similar compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
    EnzymeIC50 (µM)
    AChE19.2
    BChE13.2
  • Cyclooxygenase Inhibition : The compound has also been tested against COX enzymes, showing potential as an anti-inflammatory agent.

Case Studies

A notable case study involved the evaluation of a related chromene derivative which exhibited dual inhibitory effects on both AChE and BChE, suggesting that structural modifications can significantly enhance biological activity. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target enzymes, revealing critical insights into its mechanism of action.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the chromenone core, followed by introduction of the benzothiazole and morpholine moieties. Critical steps include:

  • Reagent selection : Ethyl acetoacetate for chromenone formation and morpholine-4-carbonyl chloride for esterification .
  • Temperature control : Maintaining low temperatures (0–5°C) during acylation to prevent side reactions .
  • Purification : Use of column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Yield optimization (~60–70%) requires strict stoichiometric ratios and inert atmospheres .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is employed:

  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and benzothiazole C=N absorption near 1600 cm⁻¹ .
  • NMR : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm) and morpholine protons (δ 3.4–3.7 ppm). ¹³C-NMR verifies ester carbonyls (δ ~165 ppm) .
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights govern substitution reactions at the benzothiazole or morpholine sites?

The benzothiazole ring undergoes nucleophilic aromatic substitution (e.g., halogenation) due to electron-withdrawing effects from the thiazole nitrogen. Morpholine’s tertiary amine facilitates acid-catalyzed hydrolysis of the ester group under mild acidic conditions (e.g., HCl/THF), yielding carboxylic acid derivatives . Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

  • Purity validation : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) .
  • Dose-response standardization : Test across multiple cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin) .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinase inhibition) .

Q. What crystallographic methods are suitable for resolving this compound’s solid-state structure?

Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is ideal. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion .
  • Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., morpholine O···H interactions) stabilize crystal packing .
  • Validation : Check R-factor convergence (<5%) and CCDC deposition (e.g., CCDC 2345678) .

Q. How can substituent effects on the chromenone core be systematically studied?

Use Hammett substituent constants (σ) to correlate electronic effects with reactivity:

  • Electron-withdrawing groups (e.g., -CF₃ at position 2) increase electrophilicity, enhancing nucleophilic attack at position 7 .
  • Steric effects : Bulky substituents (e.g., -Ph) at position 3 reduce rotational freedom, quantified via VT-NMR (variable temperature) .
  • DFT modeling : Gaussian09 with B3LYP/6-31G* basis set predicts frontier molecular orbitals (HOMO/LUMO) for reaction site analysis .

Methodological Notes

  • Synthesis optimization : Prioritize reproducibility by documenting reaction timelines and quenching methods .
  • Bioactivity assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific vs. nonspecific effects .
  • Data reporting : Adhere to CHEMRXiv guidelines for spectral data and crystallographic cif files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.